2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile
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Overview
Description
2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile is a diazene-based Schiff base derivative.
Preparation Methods
The synthesis of 2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile typically involves the reaction of an appropriate diazene compound with a benzonitrile derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used as a corrosion inhibitor in the oil and gas industry to protect steel pipelines from acidic environments
Mechanism of Action
The mechanism of action of 2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which helps in inhibiting corrosion. In biological systems, it may interact with cellular components to exert its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other diazene-based Schiff base derivatives such as:
- 4-((E)-(3-((E)-(hexylimino)methyl)-4-hydroxyphenyl)diazenyl)benzonitrile
- 4-((E)-(3-((E)-(dodecylimino)methyl)-4-hydroxyphenyl)diazenyl)benzonitrile
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and applications.
Properties
Molecular Formula |
C16H11N3O2 |
---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile |
InChI |
InChI=1S/C16H11N3O2/c17-10-13-8-4-5-9-14(13)18-19-15(11-20)16(21)12-6-2-1-3-7-12/h1-9,11,20H/b15-11+,19-18? |
InChI Key |
ZGHSLZHFCMYTJO-VUQQNOFKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C\O)/N=NC2=CC=CC=C2C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC=C2C#N |
Origin of Product |
United States |
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